6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula and a molecular weight of approximately 186.13 g/mol. This compound is classified as a pyrimidine derivative, specifically a nitro-substituted pyrimidine, which is often utilized in various research applications due to its biological activity and structural significance. It is also known by its CAS number 50996-12-8 and has been studied for its potential therapeutic uses, particularly in the field of medicinal chemistry .
The synthesis of 6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the nitration of 6-amino-1-methylpyrimidine-2,4-dione using nitric acid in the presence of sulfuric acid. This process typically requires careful control of temperature and reaction time to ensure selective nitration at the 5-position of the pyrimidine ring.
The molecular structure of 6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione features a pyrimidine ring with an amino group at the 6-position and a nitro group at the 5-position. The compound's structure can be represented using various chemical notation systems:
InChI=1S/C5H6N4O4/c1-3(7)9(10)4(11)5(8)2-6/h2,7H,1H3,(H,10,11)
C1(=C(NC(=O)NC1=O)N)[N+](=O)[O-]
C1(=C(NC(=O)NC1=O)N)[N+](=O)[O-]
6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione can participate in various chemical reactions typical for nitro and amino compounds. Notably:
The mechanism of action of 6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione is primarily associated with its interaction with biological targets such as enzymes and nucleic acids. The presence of both amino and nitro groups allows this compound to engage in hydrogen bonding and electrostatic interactions with biomolecules.
The physical and chemical properties of 6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione are critical for understanding its behavior in various environments:
Property | Value |
---|---|
Molecular Formula | C₅H₆N₄O₄ |
Molecular Weight | 186.13 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
LogP | 0.0807 |
GHS Hazard Class | Irritant |
6-amino-5-(nitro)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2